Azaperone dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaperone dimaleate is a neuroleptic drug belonging to the butyrophenone class. It is primarily used as a tranquilizer in veterinary medicine, especially for pigs and elephants . This compound exhibits sedative and antiemetic properties and is occasionally used in humans as an antipsychotic drug .
Preparation Methods
Azaperone dimaleate is synthesized through a multi-step process. The synthesis begins with the alkylation of 2-chloropyridine with piperazine to form 1-(pyridin-2-yl)piperazine . This intermediate is then reacted with 4-chloro-4’-fluorobutyrophenone to yield azaperone . The industrial production of azaperone involves the use of phase-transfer catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Azaperone dimaleate undergoes various chemical reactions, including:
Reduction: The reduction of azaperone has not been extensively studied.
Substitution: Azaperone can undergo substitution reactions, particularly involving the fluorophenyl group.
Common reagents used in these reactions include thionyl chloride for converting alcohol groups into chloride leaving groups and aluminum chloride for Friedel-Crafts reactions . Major products formed from these reactions include azaperone and its metabolites, such as azaperol .
Scientific Research Applications
Azaperone dimaleate has several scientific research applications:
Mechanism of Action
Azaperone dimaleate exerts its effects primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, leading to sedative and antiemetic effects . Additionally, azaperone has some antihistaminic and anticholinergic properties . The molecular targets involved include dopamine receptors and α-receptors .
Comparison with Similar Compounds
Properties
CAS No. |
59698-53-2 |
---|---|
Molecular Formula |
C27H30FN3O9 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O.2C4H4O4/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;2*5-3(6)1-2-4(7)8/h1-2,5-10H,3-4,11-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
KGRGKOVSEAIEDW-SPIKMXEPSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=CC=N2)CCCC(=O)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.